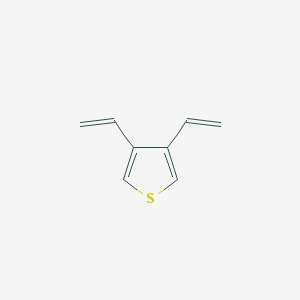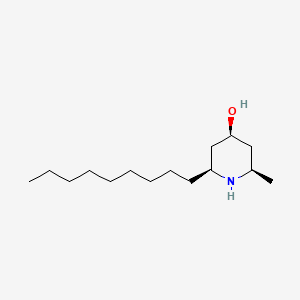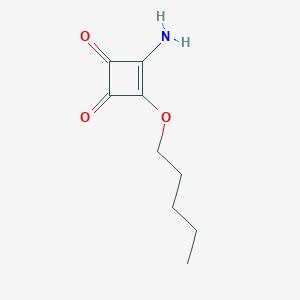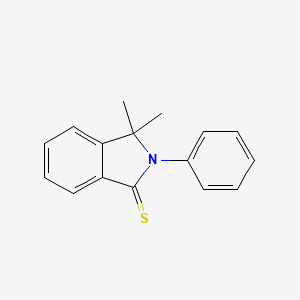![molecular formula C5H8BrNO3S B14281223 {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid CAS No. 137914-54-6](/img/structure/B14281223.png)
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid is an organic compound that contains a bromoethyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoethanol with thiourea to form 2-bromoethylthiourea. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often involve the use of solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The sulfanyl group can form disulfide bonds, affecting protein structure and function.
相似化合物的比较
Similar Compounds
{[(2-Chloroethyl)carbamoyl]sulfanyl}acetic acid: Similar structure but with a chloroethyl group instead of a bromoethyl group.
{[(2-Iodoethyl)carbamoyl]sulfanyl}acetic acid: Similar structure but with an iodoethyl group instead of a bromoethyl group.
{[(2-Bromoethyl)carbamoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone instead of an acetic acid backbone.
Uniqueness
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid is unique due to the presence of the bromoethyl group, which can undergo specific reactions not possible with chloroethyl or iodoethyl groups. This makes it a valuable compound for certain synthetic and research applications.
属性
CAS 编号 |
137914-54-6 |
|---|---|
分子式 |
C5H8BrNO3S |
分子量 |
242.09 g/mol |
IUPAC 名称 |
2-(2-bromoethylcarbamoylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H8BrNO3S/c6-1-2-7-5(10)11-3-4(8)9/h1-3H2,(H,7,10)(H,8,9) |
InChI 键 |
KJVDIPIYCZXKAO-UHFFFAOYSA-N |
规范 SMILES |
C(CBr)NC(=O)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)



![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)



![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)




![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
